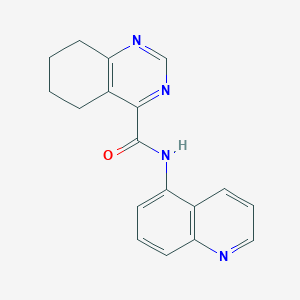

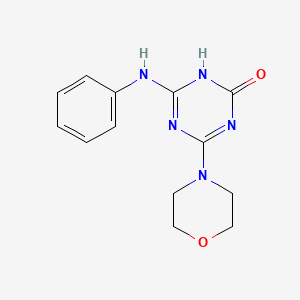

![molecular formula C22H16N2O3S B2469523 N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide CAS No. 536729-15-4](/img/structure/B2469523.png)

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains acenaphthene and benzamide moieties. Thiazoles are a part of many biologically active compounds and are used in various fields such as medicinal chemistry and agriculture .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a thiazole ring, acenaphthene moiety, and a benzamide group. The thiazole ring is planar and aromatic, characterized by significant pi-electron delocalization .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Synthesis and Chemical Behavior

- The study on quinazolin-4(3H)-ones and dihydropyrimidin-4(3H)-ones highlights the synthetic versatility of related heterocyclic compounds, which are prepared from aminoamides and orthoesters, indicating potential utility in synthesizing a wide range of biologically active molecules (Gavin et al., 2018).

Molecular Structure Analysis

- Research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions and characterization methods such as NMR and X-ray diffraction suggests the importance of such structural analysis in understanding intermolecular interactions and conformational dynamics, which could be relevant for N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide as well (Karabulut et al., 2014).

Anti-infective Applications

- The structure-function relationship study of thiazolides in colorectal tumor cells indicates that thiazole derivatives, similar in functionality to acenaphtho[1,2-d]thiazol rings, have applications in anti-infective and anticancer therapies, showcasing the potential of this compound in similar domains (Brockmann et al., 2014).

Anticancer and Antimicrobial Properties

- Investigations into benzothiazole derivatives bearing different heterocyclic rings for their antitumor activity suggest a potential avenue for research into this compound, given its structural similarity. These compounds show promise against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Yurttaş et al., 2015).

Photo-degradation Studies

- Structural analysis of photo-degradation in thiazole-containing compounds provides insights into the stability and degradation pathways of similar molecules under light exposure, which could be relevant for assessing the stability and shelf-life of this compound (Wu et al., 2007).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives, however, are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .

Pharmacokinetics

Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can influence the action of thiazole derivatives, as with any other drug molecule .

Future Directions

The future directions for the study of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiazole derivatives, it could be of interest in fields such as medicinal chemistry and agriculture .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Cellular Effects

Thiazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria

Molecular Mechanism

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with a variety of biomolecules

Properties

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-26-13-9-10-14(17(11-13)27-2)21(25)24-22-23-19-15-7-3-5-12-6-4-8-16(18(12)15)20(19)28-22/h3-11H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPJMURZOWDEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

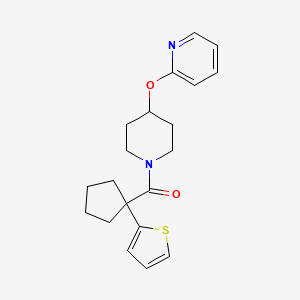

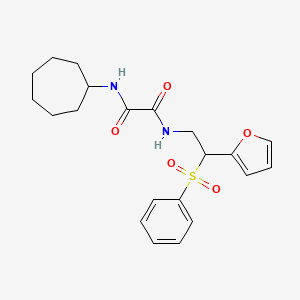

![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)

![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)

![N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2469445.png)

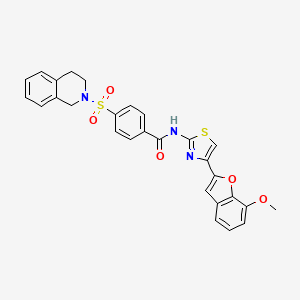

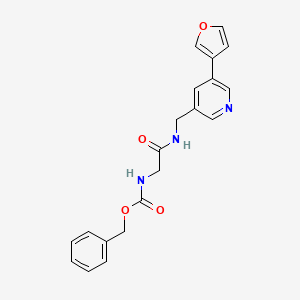

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)

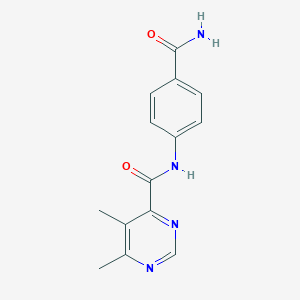

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)

![3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2469456.png)

![2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2469460.png)